Product packaging for Butyltriethoxysilane(Cat. No.:CAS No. 4781-99-1)

Butyltriethoxysilane

Cat. No.: B1582184
CAS No.: 4781-99-1
M. Wt: 220.38 g/mol
InChI Key: XGZGKDQVCBHSGI-UHFFFAOYSA-N
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Description

Butyltriethoxysilane is an organosilicon compound valued in materials science R&D for its dual reactivity: the triethoxysilane group bonds with inorganic surfaces, while the butyl chain imparts hydrophobicity and organic compatibility . Its primary research value lies in forming self-assembled monolayers (SAMs) on oxide surfaces (e.g., silica, glass), creating well-defined hydrophobic interfaces . Studies of analogous alkyltriethoxysilanes show kinetic attachment can occur within minutes, with molecular re-orientation stabilizing over several hours . Researchers utilize it as a coupling agent to enhance dispersion and interfacial adhesion between inorganic fillers/pigments and organic polymer matrices, improving composite material performance . It also serves as a versatile chemical intermediate and crosslinking agent . A key application is formulating permeable protective treatments for cementitious substrates, where its small molecular structure allows deep penetration to create a persistent, water-repellent network that resists moisture degradation while allowing vapor transmission . For Research Use Only. Not for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24O3Si B1582184 Butyltriethoxysilane CAS No. 4781-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZGKDQVCBHSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335535
Record name Triethoxybutylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4781-99-1
Record name Triethoxybutylsilane
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URL https://comptox.epa.gov/dashboard/DTXSID90335535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyltriethoxysilane
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Synthetic Methodologies and Mechanistic Investigations of Butyltriethoxysilane Reactions

Elucidation of Hydrolysis and Condensation Reaction Pathways of Butyltriethoxysilane

The transformation of this compound into polysiloxane networks is a complex process governed by two primary reactions: hydrolysis and condensation. These reactions are fundamental to the sol-gel process and the formation of silicone-based materials. researchgate.netnih.gov

Kinetic and Mechanistic Studies of this compound Hydrolysis

The hydrolysis of this compound involves the substitution of its ethoxy groups (–OCH2CH3) with hydroxyl groups (–OH) in the presence of water. This reaction can be catalyzed by either acids or bases. researchgate.netgelest.com

Under acidic conditions, the reaction mechanism is generally considered to be an SN1-type reaction. researchgate.net This involves the protonation of an ethoxy group, making it a better leaving group (ethanol). The subsequent departure of ethanol (B145695) results in a positively charged silicon intermediate, which then reacts with water. The hydrolysis reaction under acid catalysis has been found to be first order in acid and zero order in water. researchgate.net

In contrast, under basic conditions, the hydrolysis proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, which is a proposed SN2-Si mechanism with a penta- or hexavalent intermediate. nih.gov The rate of hydrolysis is influenced by several factors, including the pH of the medium, temperature, and the availability of water. paint.org Steric effects of the alkyl substituent (butyl group) also play a role, with bulkier groups generally slowing down the hydrolysis rate compared to smaller groups. scispace.com

The kinetics of hydrolysis for various alkoxysilanes have been studied, and it has been observed that the rate-limiting step can be the hydrolysis of the first alkoxy group. gelest.com Subsequent hydrolysis steps are often faster. For instance, studies on propyltrimethoxysilane have shown that the formation of dimeric species occurs much more rapidly than trimeric species. gelest.com

Table 1: Factors Influencing this compound Hydrolysis

FactorEffect on Hydrolysis RateMechanism
Acid Catalyst Increases rateSN1-type, protonation of alkoxy group
Base Catalyst Increases rateSN2-Si type, nucleophilic attack by OH⁻
Steric Hindrance Decreases rateThe butyl group can sterically hinder the approach of reactants.
Temperature Increases rateProvides energy to overcome the activation energy barrier.
Water Concentration Can be zero order under acidic conditionsWater is a reactant but may not be in the rate-determining step.

Factors Governing this compound Condensation and Siloxane Network Formation

Following hydrolysis, the resulting butylsilanetriols can undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing water or alcohol in the process. nih.gov This is the step that leads to the formation of oligomers and eventually a cross-linked three-dimensional polysiloxane network. paint.org

Several factors govern the rate and extent of condensation:

pH: Similar to hydrolysis, condensation is also catalyzed by both acids and bases. The reaction mechanisms are different in acidic and basic media. In alkaline conditions, a deprotonated silanol (B1196071) group attacks a neutral silanol, while in acidic conditions, a protonated silanol is attacked by a neutral one. nih.gov

Steric Effects: The butyl group on the silicon atom creates steric hindrance, which can slow down the condensation reactions. This steric effect can inhibit the formation of highly condensed structures, sometimes leading to the formation of soluble oligomers rather than insoluble gels. scispace.com

Monomer Concentration: Higher monomer concentrations can favor the formation of gels. scispace.com

Water Content: The amount of water present affects the equilibrium between hydrolysis and condensation. researchgate.net

The structure of the final polysilsesquioxane material, whether it is an insoluble gel or a soluble resin, is highly dependent on these factors. scispace.com For example, with sterically hindered silanes like t-butyltrialkoxysilanes, while hydrolysis may eventually go to completion, condensation reactions are significantly inhibited, leading to the formation of oligomers rather than a fully cross-linked network. scispace.com

Catalytic Systems in this compound Polymerization and Oligomerization

Catalysts play a pivotal role in controlling the reactivity of this compound, influencing both the rate and the outcome of polymerization and oligomerization reactions.

Influence of Acid and Base Catalysis on this compound Reactivity

Both acid and base catalysis significantly accelerate the hydrolysis and condensation of this compound. numberanalytics.com

Acid Catalysis: Acid catalysts, such as hydrochloric acid or sulfuric acid, protonate the alkoxy groups, making them more susceptible to nucleophilic attack by water during hydrolysis. researchgate.netnumberanalytics.com In the condensation step, acids protonate a silanol group, which can then be attacked by another silanol, leading to the formation of a siloxane bond. masterorganicchemistry.com Acid catalysis generally leads to the formation of more linear or randomly branched polymers.

Base Catalysis: Base catalysts, such as ammonia (B1221849) or sodium hydroxide, increase the concentration of hydroxide ions for hydrolysis and deprotonated silanol groups (silanolates) for condensation. nih.govconicet.gov.ar The nucleophilic attack of these species on the silicon atom is the key step. nih.gov Base catalysis tends to promote the formation of more highly cross-linked and particulate structures. nih.gov The choice between acid and base catalysis can therefore be used to tailor the structure and properties of the final material. numberanalytics.com

Table 2: Comparison of Acid and Base Catalysis in this compound Polymerization

Catalyst TypeEffect on HydrolysisEffect on CondensationResulting Structure
Acid Promotes SN1-type reactionPromotes reaction between protonated and neutral silanolsOften linear or randomly branched polymers
Base Promotes SN2-Si type reactionPromotes reaction between deprotonated and neutral silanolsOften highly cross-linked, particulate structures

Investigation of External Donor Effects in this compound-Modified Polymerization Processes

In the context of Ziegler-Natta catalysis for polypropylene (B1209903) polymerization, alkoxysilanes like this compound can be used as external donors. mdpi.com These external donors are crucial for enhancing the stereoselectivity of the catalyst, leading to polypropylene with higher isotacticity. researchgate.net

The external donor is believed to coordinate with the active sites on the catalyst and with the cocatalyst. mdpi.com This interaction can modify the electronic and steric environment of the active centers, thereby influencing the polymerization activity and the microstructure of the resulting polymer. researchgate.net For instance, comparative studies have shown that different types of external donors, including those with three alkoxy groups like iso-butyltriethoxysilane, affect the polymerization activity, molecular weight distribution, and thermal behavior of the polypropylene produced. mdpi.com The presence of bulky hydrocarbon groups on the silane (B1218182) can restrict the direction of monomer insertion at the active sites. researchgate.net

Formation and Structural Characterization of this compound-Derived Oligosilsesquioxanes

The controlled hydrolysis and condensation of this compound can lead to the formation of well-defined cage-like structures known as polyhedral oligosilsesquioxanes (POSS). These are hybrid organic-inorganic molecules with a silica-like core and organic substituents at the corners. researchgate.net

The formation of these structures is a complex, multi-step process. open.ac.uk Depending on the reaction conditions, the polymerization of organotrialkoxysilanes can result in crystalline polyhedral oligosilsesquioxanes or amorphous polysilsesquioxanes, which can range from soluble oligomers to insoluble gels. scispace.com The steric hindrance of the butyl group can influence the final structure, potentially favoring the formation of specific cage sizes or inhibiting complete condensation. scispace.com

The structural characterization of these this compound-derived oligosilsesquioxanes is typically performed using various spectroscopic techniques. 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as it can distinguish between different silicon environments (e.g., T-structures in POSS) and provide information about the degree of condensation. researchgate.net Other techniques like 1H and 13C NMR, as well as mass spectrometry, are also used to confirm the structure of the products. researchgate.net The crystal structure of some POSS cages has been determined using X-ray diffraction, providing precise information on bond lengths and angles. open.ac.uk

Controlled Synthesis of Polyhedral Oligosilsesquioxanes (POSS) from this compound Precursors

The synthesis of Polyhedral Oligosilsesquioxanes (POSS) from this compound is achieved through the hydrolytic condensation of the precursor. This process involves the hydrolysis of the ethoxy groups (-OEt) to form silanol groups (Si-OH), followed by the condensation of these silanols to form siloxane bonds (Si-O-Si), which ultimately assemble into the characteristic cage-like structures of POSS. hydrophobe.orggelest.com The control over this synthesis is crucial to obtain specific, well-defined POSS structures, such as the cubic octamer (T8), rather than amorphous polysilsesquioxane networks. osti.govjustia.com

The structure of the alkyl group, such as the butyl group, significantly influences the reaction. For instance, the steric hindrance provided by branched isomers like iso-butyl or tert-butyl can slow down hydrolysis and condensation rates, which can favor the formation of discrete, crystalline polyhedral structures. gelest.comosti.gov In some cases, the use of i-butyltriethoxysilane has led to the isolation of cubic octamer (T8) structures in yields sufficient for characterization. osti.gov

One method for controlled synthesis involves the use of specific catalysts and reaction conditions. For example, tetra-n-butylammonium fluoride (B91410) (TBAF) has been used as a catalyst for the hydrolytic condensation of trifunctional monomers like alkyltrialkoxysilanes to produce high yields of octasilsesquioxane cages. open.ac.ukopen.ac.uk The reaction conditions, including solvent, temperature, and catalyst concentration, play a critical role in directing the synthesis towards the desired cage structure. open.ac.uk For instance, lowering the polarity of the reaction solution has been shown to favor the formation of the completely condensed cubic octa(i-butyl)silsesquioxane (T8) cage. researchgate.netresearchgate.net

Furthermore, the synthesis of co-substituent octasilsesquioxanes has been achieved through the polyhydrolytic-condensation of a mixture of i-butyl(triethoxysilane) and other organotrialkoxysilanes. researchgate.net The i-butyl group in the silane monomer acts as a controller, promoting the formation of cage-like structures with a highly symmetrical cubic Si-O core, which facilitates product separation through crystallization. researchgate.netresearchgate.net

A stable intermediate in the synthesis of silsesquioxanes, lithium hepta(i-butyl)silsesquioxane trisilanolate, has been isolated in high yield. researchgate.net This intermediate can be quantitatively converted to hepta(i-butyl)silsesquioxane trisilanol, demonstrating a stepwise, controlled pathway to specific POSS structures. researchgate.net The bulky i-butyl groups are thought to prevent decomposition or rearrangement of the silsesquioxane cage during the reaction. researchgate.net

The table below summarizes key aspects of controlled POSS synthesis from butyl-substituted triethoxysilane (B36694) precursors.

PrecursorCatalyst/ConditionsMajor Product(s)Key Findings
i-butyltriethoxysilaneHigh monomer concentrationsCubic octamer (T8) and other random productsHigh monomer concentration can lead to a more random assortment of products. osti.gov
AlkyltrialkoxysilanesTetra-n-butylammonium fluoride (TBAF)Octasilsesquioxane cages (T8)TBAF is an effective catalyst for high-yield synthesis of T8 cages. open.ac.ukopen.ac.uk
i-butyl(triethoxysilane) and other organotrialkoxysilanesMild, simple methodsCo-substituent octameric silsesquioxanes (T8)The i-butyl group helps control the formation of highly symmetrical cubic structures. researchgate.netresearchgate.net
i-butyltriethoxysilaneAlkaline conditions, addition of dichloromethaneOcta(i-butyl)silsesquioxane (T8)Lowering solution polarity favors the formation of the fully condensed T8 cage. researchgate.netresearchgate.net

Isomeric Distribution and Purity Assessment of this compound-Based Silsesquioxanes

The synthesis of silsesquioxanes, particularly more complex structures like double-decker silsesquioxanes (DDSQ), can result in a mixture of isomers. msu.edu When the substituents on the silsesquioxane core are different, as-synthesized products are often a mixture of cis and trans isomers. msu.edunih.gov The separation of these geometric isomers can sometimes be achieved through methods like fractional crystallization. nih.gov

The purity and isomeric distribution of this compound-based silsesquioxanes are primarily assessed using a combination of spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H NMR spectroscopy can confirm the presence of the butyl groups and other organic moieties, and in some cases, the doubling of signals can indicate the presence of a mixture of isomers. nih.gov

¹³C NMR spectroscopy provides detailed information about the carbon framework of the organic substituents. researchgate.net

²⁹Si NMR spectroscopy is particularly crucial for characterizing the silicon-oxygen framework of the silsesquioxane cage. researchgate.netnih.gov Different silicon environments within the cage structure and the presence of different isomers can lead to multiple signals in the ²⁹Si NMR spectrum. nih.gov For instance, the presence of signals in the T³ region confirms a cage-like structure, and the absence of signals corresponding to silanol groups can indicate the formation of a stable, fully condensed cage. mdpi.com

Mass spectrometry, especially Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, is used to confirm the molecular weight of the synthesized POSS cages and to identify the presence of different cage sizes (e.g., T8, T10) in a mixture. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is another technique used to confirm the structure of the synthesized silsesquioxanes. researchgate.netmdpi.com The presence of characteristic absorption bands for Si-O-Si and other functional groups provides evidence for the formation of the desired product.

The table below outlines the analytical techniques used for the purity and isomeric assessment of butyl-based silsesquioxanes.

Analytical TechniqueInformation Obtained
¹H NMR Confirms the presence of butyl groups; can indicate isomeric mixtures through signal doubling. nih.gov
¹³C NMR Provides detailed information on the carbon structure of the organic substituents. researchgate.net
²⁹Si NMR Characterizes the Si-O-Si framework; distinguishes between different silicon environments and isomers; confirms cage formation (T³ region). nih.govmdpi.com
MALDI-TOF MS Determines molecular weight; identifies different cage sizes (T8, T10, etc.) in a mixture. mdpi.com
FTIR Spectroscopy Confirms the presence of characteristic functional groups, such as Si-O-Si bonds. researchgate.netmdpi.com
X-ray Diffraction (XRD) Confirms the crystalline structure of the products. researchgate.netresearchgate.net

Surface and Interfacial Chemistry of Butyltriethoxysilane

Strategies for Substrate Silanization Using Butyltriethoxysilane

Silanization is a widely applied technique for the stable and effective modification of surfaces. rsc.org Organosilanes like this compound are particularly useful as they can form strong, durable bonds with a variety of substrates, altering their surface characteristics. dow.commdpi.com

This compound is frequently used as a surface modifier for various inorganic materials to impart hydrophobicity. lanyachem.com The process is applicable to any substrate that possesses hydroxyl (-OH) groups on its surface, such as glass, minerals, and metals. dow.com

The fundamental mechanism involves the hydrolysis of the triethoxysilane (B36694) moiety in the presence of water, which can be ambient moisture or water on the substrate surface. This reaction converts the ethoxy groups (-OCH2CH3) into reactive silanol (B1196071) groups (-Si-OH). These silanols can then undergo a condensation reaction with the hydroxyl groups present on the inorganic substrate (e.g., Si-OH on silica (B1680970), M-OH on metals) to form stable, covalent siloxane bonds (e.g., Si-O-Si or Si-O-M). dow.comresearchgate.nettaylorandfrancis.com This process anchors the butylsilane (B75430) molecule to the surface.

Common applications include:

Concrete and Masonry: Used in formulations for water-repellent treatments. lanyachem.comraajournal.com When applied, it penetrates the porous structure and chemically reacts with the cement-based material, rendering the surface hydrophobic while maintaining its original appearance and allowing the material to "breathe" by remaining permeable to water vapor. lanyachem.comgelest.com

Glass and Silica: this compound can modify the surface of glass and silica particles. lanyachem.com This is a foundational application for altering the surface energy and wettability of silica-based materials.

Mineral Fillers and Pigments: It serves as a surface treatment for inorganic powders and fillers. powerchemical.net This modification improves their dispersion in organic polymers and liquids by changing the particle surface from hydrophilic to hydrophobic. dow.comgelest.com

The table below summarizes the functionalization of various inorganic surfaces with this compound.

SubstratePurpose of FunctionalizationResulting Surface Property
Concrete, MasonryWater Repellent / WaterproofingHydrophobic, Preserved Appearance
Glass, SilicaSurface Energy ModificationHydrophobic
Inorganic Fillers/PigmentsImprove Dispersion in Organic MediaHydrophobic, Free-Flowing
Metal OxidesCorrosion Protection, Adhesion PromotionHydrophobic, Dielectric Layer Inhibition

Data sourced from multiple references. dow.comlanyachem.comraajournal.comgelest.compowerchemical.netgelest.com

While this compound is often used alone to create simple hydrophobic monolayers, it is also employed in more complex surface modification strategies involving co-silanization or multilayer assemblies. Co-silanization involves the simultaneous application of two or more different silanes to create a mixed surface layer with tailored properties.

Similarly, in composite materials and coatings, this compound can be blended with other silanes to fine-tune the properties of the interfacial region, such as adhesion, cross-link density, and hydrophobicity. actaorthop.org For example, combining a non-reactive alkylsilane with a polymer-reactive silane (B1218182) can create an interpenetrating polymer network at the interface, enhancing bond durability. actaorthop.org

Functionalization of Inorganic Surfaces (e.g., Silica, Metals, Concrete) with this compound

Molecular Mechanisms of this compound Adhesion and Coupling

The adhesion of this compound to a substrate is a multi-step process that involves both physical and chemical interactions, culminating in a durable interfacial layer.

The primary mechanism for durable adhesion is the formation of covalent bonds between the silane and the inorganic substrate. dow.comaip.org The process is generally understood to proceed via the following steps:

Hydrolysis: The three ethoxy groups (Si-OC2H5) on the silicon atom react with water to form silanol groups (Si-OH) and ethanol (B145695) as a byproduct. dow.comnih.gov This can be catalyzed by acid or base.

Condensation with Substrate: The newly formed silanol groups react with hydroxyl groups on the substrate surface (e.g., M-OH) to form strong, covalent metallosiloxane bonds (M-O-Si) and release water. dow.comresearchgate.net This reaction anchors the silane molecule to the surface.

Self-Condensation: The silanol groups of adjacent silane molecules can also react with each other (intermolecular condensation) to form a cross-linked polysiloxane network (Si-O-Si) on the surface. researchgate.netnih.gov This creates a robust, multi-dimensional film.

At the interface, it is typical for one or two of the silane's three potential bonding sites to react with the substrate, while the remaining silanol groups engage in self-condensation. gelest.com This combination of direct substrate bonding and lateral cross-linking results in a stable and durable modified surface. dow.com

Before the formation of irreversible covalent bonds, weaker intermolecular forces play a critical role in the initial stages of silanization.

Hydrogen Bonding: Upon hydrolysis, the silanol groups (Si-OH) generated from this compound are capable of forming hydrogen bonds with the hydroxyl groups on the substrate surface. aip.orgresearchgate.net This initial adsorption is a crucial step that orients the silane molecules at the interface, positioning them for the subsequent condensation reaction. researchgate.netresearchgate.net Studies on similar silane systems have shown that this hydrogen bonding is an essential precursor to covalent attachment. researchgate.net

van der Waals Forces: The non-polar butyl group (-C4H9) of the molecule contributes to adhesion through weaker van der Waals interactions. While covalent bonds provide the primary adhesion strength, these forces are significant in the self-assembly and packing of the silane molecules on the surface. nih.gov

The table below contrasts the types of bonding involved in the adhesion of this compound.

Interaction TypeDescriptionRole in AdhesionRelative Strength
Covalent Bonding Formation of Si-O-Substrate and Si-O-Si bonds via hydrolysis and condensation. dow.comresearchgate.netProvides strong, durable, and permanent adhesion. aip.orgStrong
Hydrogen Bonding Interaction between silane's Si-OH groups (post-hydrolysis) and substrate's -OH groups. aip.orgresearchgate.netMediates initial adsorption and proper orientation at the interface. researchgate.netModerate
van der Waals Forces Weak attractions involving the non-polar butyl group. nih.govContributes to self-assembly and packing of the silane layer.Weak

Investigation of Chemical Bond Formation at this compound-Modified Interfaces

Modulation of Surface Properties via this compound Modification

The most significant change imparted by treating a hydrophilic inorganic surface with this compound is the shift to a hydrophobic, or water-repellent, state. lanyachem.comgelest.compowerchemical.net This is a direct consequence of the molecule's structure. After bonding to the substrate, the non-polar butyl chains orient away from the surface, creating a low-energy, non-polar interface that minimizes interaction with water. gelest.com

This change in surface property can be quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. While specific data for this compound is embedded in broader studies, the principle is well-established for alkylsilanes. The modification effectively shields the polar groups of the substrate from interacting with water. gelest.com

Furthermore, silanization with this compound can be used to create surfaces with varying degrees of wettability by generating a silane gradient. mdpi.com Passive diffusion techniques can be employed to deposit varying amounts of the silane across a substrate, resulting in a corresponding gradient in surface energy and hydrophobicity. mdpi.com This allows for the fabrication of materials with spatially controlled surface properties on a single component.

Tailoring Wettability and Surface Energy of this compound-Treated Substrates

The primary application of this compound in surface chemistry is to transform hydrophilic surfaces into hydrophobic ones. Wettability is the ability of a liquid to maintain contact with a solid surface and is commonly quantified by the water contact angle (WCA). A low WCA (<90°) indicates a high-energy, hydrophilic surface (good wetting), while a high WCA (>90°) signifies a low-energy, hydrophobic surface (poor wetting). bibliotekanauki.pl

Treatment with this compound significantly increases the water contact angle of various substrates. The process involves the hydrolysis of the ethoxy groups to form silanols (Si-OH), which then condensate with hydroxyl groups on the substrate surface, releasing ethanol as a byproduct. The result is a covalently bonded monolayer where the hydrocarbon tails (butyl groups) form a low-energy film. This film reduces the surface free energy, which is the excess energy at the surface of a material compared to the bulk. dow.comkruss-scientific.com By lowering the surface energy, the adhesion of water to the surface is weakened, causing water to bead up rather than spread out, thus increasing the contact angle.

Research has demonstrated the effectiveness of this compound, particularly its isomer isothis compound (B103999) (IBTS), in rendering naturally hydrophilic materials like concrete hydrophobic. Untreated concrete surfaces typically exhibit hydrophilic behavior due to their porous nature and chemical composition. However, after treatment with silane-based formulations, these surfaces show a marked increase in water repellency. For instance, studies on concrete have shown that treatment with an isothis compound emulsion can increase the water contact angle from a hydrophilic state to a distinctly hydrophobic one. In one study, a GO/isothis compound composite emulsion increased the WCA of concrete from 65.6° to 121.5°. researchgate.net Another investigation into protective coatings for concrete in marine environments noted an increase in WCA from 57.9° on untreated samples to 108.3° on those treated with a silane emulsion. mdpi.com

The following table summarizes research findings on the impact of this compound treatment on the wettability of concrete substrates.

SubstrateTreatmentInitial Water Contact Angle (WCA)Final Water Contact Angle (WCA)Reference
ConcreteGraphene Oxide/Isothis compound Composite Emulsion65.6°121.5° researchgate.net
ConcreteSilane Emulsion57.9°108.3° mdpi.com

Engineering of Hydrophobic and Superhydrophobic Surfaces using this compound

Beyond inducing basic hydrophobicity, this compound is a key component in the fabrication of superhydrophobic surfaces. Superhydrophobicity is an extreme form of water repellency, characterized by a water contact angle exceeding 150° and a very low sliding angle (or contact angle hysteresis), which allows water droplets to roll off the surface easily, carrying contaminants with them (the "lotus effect"). mdpi.comespublisher.com

Achieving a superhydrophobic state requires two essential features: low surface energy and a hierarchical micro- and nano-scale surface roughness. While this compound provides the necessary low surface energy chemistry, it is often combined with nanoparticles, such as nano-silica (SiO2), to create the required surface texture. nih.govmdpi.com In these formulations, the this compound chemically bonds to both the substrate and the nanoparticles. The nanoparticles create a rough topography that traps air pockets beneath a water droplet, minimizing the solid-liquid contact area. This composite structure, governed by the Cassie-Baxter model, leads to the observed extreme water repellency.

Researchers have successfully prepared superhydrophobic foamed concrete using isothis compound (IBTS) as the hydrophobic agent. This modification transformed the inherently hydrophilic foamed concrete into a superhydrophobic material, with the water contact angle increasing from approximately 31.9° to 157.3°. mdpi.com This demonstrates that incorporating this compound into the bulk material during its production can create a durable, water-repellent structure. In another application focused on road construction, a coating formulation containing triethoxy(octyl)silane (a similar, longer-chain alkyltriethoxysilane) and nano-silica particles was sprayed onto a cement surface, achieving a superhydrophobic state with a WCA of 161°. espublisher.com This highlights the efficacy of this compound and related compounds in spray-on applications for creating functional, water-repellent infrastructure materials.

The data below details the properties of superhydrophobic surfaces created using this compound.

SubstrateKey Components of TreatmentWater Contact Angle (WCA)Rolling/Sliding AngleReference
Foamed ConcreteIsothis compound (IBTS) as bulk admixture157.3°< 10° mdpi.com
Cement SurfaceTriethoxy(octyl)silane, Nano-Silica, Epoxy Resin161°Not Specified espublisher.com

Advanced Materials Applications Derived from Butyltriethoxysilane

Development of Butyltriethoxysilane-Based Organic-Inorganic Hybrid Materials and Nanocomposites

The integration of this compound into material synthesis has led to significant advancements in organic-inorganic hybrid systems and nanocomposites. Its application via sol-gel processes allows for the creation of materials with properties that are not merely a sum of their individual components but are enhanced through synergistic interactions at the molecular level.

The synthesis of this compound-based hybrid materials is predominantly achieved through the sol-gel process, which involves the hydrolysis and co-condensation of this compound with other alkoxide precursors, such as tetraethoxysilane (TEOS). acs.org This process allows for the creation of an inorganic silica (B1680970) network that is covalently bonded to organic butyl groups. acs.org The "one-pot" synthesis methodology is a convenient route for preparing these organically functionalized materials. acs.org

The structural characteristics and resulting properties of these hybrid systems are intrinsically linked to the reaction conditions and the chemical nature of the precursors. The non-polar butyl group, when incorporated into the silica network, imparts a hydrophobic character to the resulting material. dow.com The structure-property relationship is highly dependent on several factors:

Precursor Ratios: The molar ratio of this compound to other precursors like TEOS determines the density of organic functional groups within the inorganic matrix. mdpi.com

Reaction Conditions: Parameters such as pH can influence the kinetics of hydrolysis and condensation, affecting the final morphology and pore structure of the hybrid material. windows.net

Solvent Type: The choice of solvent can affect the solubility of the precursors and the homogeneity of the resulting film or monolith. mdpi.com

The resulting hybrid materials are often characterized by a unique combination of properties, including the mechanical and thermal stability of the inorganic component and the flexibility and functionality of the organic component.

Table 1: Factors Influencing this compound Hybrid System Properties

FactorInfluence on Synthesis and PropertiesResearch Finding
Precursor Molar Ratio Determines the degree of organic functionalization and resulting surface properties like hydrophobicity.In a study using iso-butyltrimethoxysilane (a structural isomer), a molar ratio of 1.39 with TEOS was found to produce a nearly super-hydrophobic surface. mdpi.com
pH Level Affects the sol-gel reaction rates, influencing particle size and aggregation. windows.netFor TEOS-based hybrids, silica particles formed were in the nanometer scale at low pH (≤2), beyond which aggregation occurred. windows.net
Solvent Choice Impacts precursor solubility and reaction homogeneity, affecting the quality of the final material. mdpi.comPolar solvents like ethanol (B145695) were found to be more effective for dissolving sol-gel reagents and promoting better film formation compared to non-polar solvents. mdpi.com

A significant challenge in developing polymer composites is the poor adhesion between hydrophilic inorganic fillers (like silica or natural fibers) and hydrophobic polymer matrices (like polypropylene). This compound is utilized as a coupling agent or surface modifier to overcome this incompatibility. iyte.edu.trrepositorioinstitucional.mx

The mechanism involves the hydrolysis of the ethoxy groups on the silane (B1218182), which then form stable covalent bonds (Si-O-Si) with hydroxyl groups on the surface of the inorganic filler. dow.com The non-polar butyl group of the silane extends outwards from the filler surface, creating a hydrophobic layer. dow.com This modified surface improves wettability and adhesion with the non-polar polymer matrix, leading to several benefits: iyte.edu.trmdpi.com

Improved Filler Dispersion: Enhanced compatibility prevents the agglomeration of filler particles, leading to a more homogeneous distribution within the polymer matrix. researchgate.net

Enhanced Interfacial Adhesion: The strong bond at the interface allows for efficient stress transfer from the polymer matrix to the reinforcing filler. iyte.edu.tr

Increased Mechanical Strength: Composites modified with silane coupling agents exhibit significant improvements in mechanical properties such as tensile strength and modulus. iyte.edu.trmdpi.comresearchgate.net

Scanning electron microscopy (SEM) studies have visually confirmed better dispersion and stronger interfacial adhesion in composites where fillers were treated with silane coupling agents compared to untreated fillers. iyte.edu.trmdpi.com

This compound is a key ingredient in the bottom-up fabrication of functional nanomaterials, including nanoporous silica and other hybrid nanostructures. acs.orgwindows.net Its use in co-condensation reactions allows for the direct incorporation of organic functionality into the nanomaterial's framework in a single step. acs.org

This approach has been used to create various functional nanomaterials:

Hydrophobic Nanoparticles: By co-condensing this compound with TEOS, it is possible to fabricate silica nanoparticles with hydrophobic surfaces. These materials are of interest for creating water-repellent coatings and films. mdpi.com

Functionalized Mesoporous Silica: The direct addition of organosilanes like this compound during the synthesis of mesoporous materials (using a surfactant template) results in a hybrid inorganic-organic framework with controlled functionality. acs.org

Hybrid Monolithic Columns: In chromatography, this compound has been used alongside other precursors like TMOS to fabricate organic-silica hybrid monolithic columns, which are used for advanced separation processes.

The fabrication of these nanomaterials via sol-gel processes offers precise control over the final structure and surface chemistry, enabling the development of materials tailored for specific applications. acs.org

Interfacial Compatibility and Reinforcement in this compound-Modified Composites

Protective and Functional Coatings Incorporating this compound

The ability of this compound to form durable, hydrophobic films makes it an ideal component for protective and functional coatings. These coatings are applied to a variety of substrates, from metals to construction materials, to protect against environmental degradation.

This compound is incorporated into organic-inorganic hybrid sol-gel coatings designed to protect metallic substrates from corrosion. scispace.com The primary protection mechanism is the formation of a dense, passive barrier that isolates the metal from corrosive agents like water and oxygen. researchgate.net The hydrophobic nature of the butyl groups enhances the water-repellent properties of the coating, further impeding the transport of corrosive species to the metal surface. scispace.comresearchgate.net

The design of these coatings often involves creating a cross-linked siloxane network through the sol-gel process, which provides good adhesion to the metal substrate. scispace.com The integration of organic components like the butyl group improves the coating's flexibility and reduces internal stresses that can lead to cracking.

The performance of these anti-corrosion coatings is evaluated using a variety of techniques to assess their durability and protective capabilities. ijcsi.proresearchgate.net

Table 2: Performance Evaluation Methods for Anti-Corrosion Coatings

Evaluation MethodPurposeDescription
Electrochemical Impedance Spectroscopy (EIS) To assess the barrier properties and corrosion resistance of the coating. mdpi.comThis technique measures the impedance of the coated metal system over a range of frequencies to characterize the coating's resistance to ion penetration.
Polarization Curves / Potentiodynamic Scans To determine the corrosion rate of the underlying metal. mdpi.comThis method measures the current response of the system as the potential is varied, providing information on corrosion kinetics.
Salt Spray Testing To accelerate corrosion and evaluate the coating's durability in a corrosive environment. ijcsi.proSamples are exposed to a dense saltwater fog for an extended period to simulate harsh marine or de-icing salt conditions.
Adhesion Tests (e.g., Pull-Off Test) To measure the bond strength between the coating and the substrate. researchgate.netThis test quantifies the force required to detach the coating from the substrate, indicating its adhesion quality.
Electrochemical Noise (EN) To monitor corrosion processes non-destructively. mdpi.comThis method measures spontaneous fluctuations in current and potential, which can indicate the onset and type of corrosion without damaging the sample. mdpi.com

This compound is widely used as a penetrating water repellent (impregnant) for porous construction materials such as concrete, natural stone, brick, and wood. scribd.comzrete.comgoogle.com Unlike surface coatings that form a film, this compound penetrates deep into the substrate's pore and capillary structure. dow.comscribd.com

Upon penetration, the ethoxy groups hydrolyze in the presence of moisture and alkaline conditions within the substrate (e.g., concrete) to form reactive silanol (B1196071) groups. These silanols then condense with each other and with hydroxyl groups present in the material (e.g., silicate (B1173343) minerals in concrete and stone) to form a stable, cross-linked, and water-repellent silicone resin network within the pores. dow.comscribd.com

Key advantages of using this compound as a water repellent include:

Deep Penetration: Its small molecular size allows it to penetrate several millimeters into the surface, providing protection that is not compromised by surface abrasion. scribd.com

Chemical Bonding: It chemically bonds with the substrate, ensuring high durability and a long service life. zrete.com

Vapor Permeability: The treatment does not seal the pores, allowing the material to "breathe." This permits water vapor from within the substrate to escape, preventing issues like spalling during freeze-thaw cycles. dow.comscribd.com

Unaltered Appearance: When applied correctly, it does not significantly change the natural appearance of the substrate. scribd.com

These properties make it highly effective for protecting infrastructure like bridge decks, parking garages, building facades, and historical monuments from water and chloride ion ingress, thereby enhancing their durability. zrete.cominter-trade.com.au

Exploration of this compound in Anti-Fouling and Self-Cleaning Surfaces

The development of surfaces that resist the accumulation of organisms (biofouling) and contaminants is a significant area of materials science. This compound is a precursor in the creation of such anti-fouling and self-cleaning surfaces through the sol-gel process. This method allows for the production of xerogel films with controlled surface properties. google.com

The effectiveness of these coatings is linked to their surface energy and hydrophobicity. Research into hybrid xerogel coatings has shown that by modifying the surface with compounds like this compound, it is possible to create surfaces that reduce the adhesion of biofoulants such as algae, diatoms, and bacteria. google.com The butyl group of the silane, being a non-polar hydrocarbon chain, contributes to a lower surface energy, which in turn can prevent the firm attachment of marine organisms and other foulants. mdpi.comgelest.com This principle is central to the "fouling-release" mechanism, where any adhered contaminants are easily removed by gentle water flow. mdpi.com

Studies on siloxane films have demonstrated excellent antifouling properties, particularly against viscoelastic solids. acs.orgnih.gov While these studies may use a range of alkoxysilanes, the fundamental chemistry involves the hydrolysis and condensation of the silane to form a stable, low-energy siloxane network on the substrate. The incorporation of this compound would contribute to a hydrophobic surface, a key characteristic for self-cleaning applications as it causes water to bead up and roll off, carrying away dirt and contaminants. smolecule.com The table below summarizes the key parameters of xerogel surfaces developed for anti-fouling applications.

Surface Property Measurement Significance in Anti-Fouling
Static Water Contact Angle (θWs)35° to 105°Indicates the wettability of the surface; higher angles suggest greater hydrophobicity.
Critical Surface Tension (γC)VariesA key parameter in determining the adhesion of organisms.
Surface Energy (γS)21 to 55 mN m−1Lower surface energy generally correlates with reduced bioadhesion. mdpi.com
Surface Roughness (AFM)Nanometer scaleControlled topography can deter the settlement of fouling organisms. google.com

This table presents a range of values observed for various xerogel surfaces designed for anti-fouling purposes. google.com

Role of this compound as an Adhesion Promoter in Polymer and Composite Systems

Enhancement of Adhesion between Dissimilar Materials by this compound

This compound, as an organofunctional silane, acts as a molecular bridge to enhance adhesion between materials that are chemically dissimilar, such as inorganic substrates (e.g., glass, metals) and organic polymers. wacker.comdow.com The mechanism of action is twofold, based on the dual reactivity of the silane molecule.

The triethoxy groups are hydrolyzable, meaning they react with water (often present as a thin layer on the surface of inorganic materials) to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the inorganic substrate, forming strong, covalent oxane bonds (Si-O-Substrate). wacker.comsilsource.com This creates a durable link between the silane and the inorganic material.

Interfacial Bonding in this compound-Modified Wood and Lignocellulosic Composites

In wood and lignocellulosic composites, which are inherently susceptible to moisture due to the hydrophilic nature of cellulose, hemicellulose, and lignin, this compound can play a critical role in improving performance. The application of silanes to wood and natural fibers is a common chemical modification strategy to enhance their compatibility with hydrophobic polymer matrices. d-nb.inforaajournal.com

The ethoxy groups of this compound can react with the abundant hydroxyl groups present on the surface of wood fibers and other lignocellulosic materials. raajournal.com This reaction, proceeding through hydrolysis and condensation, forms stable covalent bonds between the silicon atom of the silane and the wood components. This process effectively modifies the surface of the lignocellulosic material, making it more hydrophobic and organophilic.

This surface modification has two primary benefits. First, it reduces the water absorption of the wood or fiber, thereby improving the dimensional stability of the composite and its resistance to degradation in humid environments. researchgate.net Second, the outward-facing butyl groups create a more chemically compatible interface with non-polar polymer matrices like polyethylene (B3416737) or polypropylene (B1209903). d-nb.info This enhanced interfacial bonding allows for more effective stress transfer from the polymer matrix to the reinforcing fibers, leading to a composite material with improved mechanical properties, such as strength and stiffness. science.gov

This compound in Biomedical and Biotechnological Research

Surface Functionalization for Biomolecule Immobilization (e.g., Antibodies, DNA) using this compound

In the field of biotechnology, the stable immobilization of biomolecules like antibodies and DNA onto solid substrates is fundamental for the development of diagnostic devices and biosensors. viamedica.pl Silanization of surfaces, typically glass or silicon wafers, is a widely used method to prepare them for biomolecule attachment. researchgate.net While aminosilanes are commonly used to provide reactive amine groups for covalent bonding, alkylsilanes like this compound can be employed in a mixed-silane approach to optimize the surface properties. viamedica.pl

Research has shown that using a mixture of an aminosilane (B1250345) (like APTES) and an unreactive "blocking" or "capping" silane, such as n-butyltrimethoxysilane (a closely related compound to this compound), can enhance the efficiency of antibody immobilization. viamedica.pljournalijar.com The rationale is that the butylsilane (B75430) component can passivate the surface, preventing the non-specific binding of biomolecules and reducing steric hindrance. researchgate.net It helps to create a more ordered and less crowded layer of the primary functional silane, ensuring that the active groups are well-oriented and accessible for subsequent biomolecule attachment. viamedica.pl This controlled surface chemistry is crucial for maintaining the biological activity of the immobilized proteins or nucleic acids.

One study noted a 3.4% increase in the immobilization of probe DNA onto silica nanoparticles when Butyltrimethoxysilane was used as a capping agent. journalijar.com This suggests that the inclusion of a butyl-functionalized silane can lead to a more efficient and reliable biosensor platform.

Component Function in Surface Functionalization Reference
Primary Functional Silane (e.g., APTES)Provides reactive groups (e.g., amino) for covalent attachment of biomolecules. viamedica.pl
This compound (as a blocking/capping agent)Passivates the surface, reduces non-specific binding, and controls the density of primary functional groups. viamedica.pljournalijar.com
Biomolecule (e.g., Antibody, DNA)The biological recognition element to be immobilized. viamedica.pl
Substrate (e.g., Glass, Silicon)The solid support for the biosensor or diagnostic device. researchgate.net

This table outlines the roles of different components in a mixed-silane approach for biomolecule immobilization.

Development of Biocompatible Coatings and Biosensor Platforms with this compound

The creation of biocompatible materials is essential for medical implants and devices that come into contact with biological systems. aip.orgengineering.org.cn Surface modification is a key strategy to improve the biocompatibility of materials, and silane-based coatings are frequently explored for this purpose. aip.org this compound can be used to create hydrophobic surfaces, which can influence protein adsorption and cellular interaction, key factors in biocompatibility.

While highly hydrophilic surfaces are often sought for their resistance to protein fouling, controlled hydrophobic modification with alkylsilanes like this compound can also be beneficial. mdpi.com By creating a defined, low-energy surface, non-specific interactions with proteins and cells can be modulated. In the context of biosensors, this controlled surface chemistry is vital for minimizing background noise and enhancing the signal-to-noise ratio. researchgate.net

The use of this compound in conjunction with other functional silanes allows for the precise tuning of surface properties such as wettability and chemical reactivity. researchgate.net This tailored approach is critical for designing biosensor platforms where specific capture probes are immobilized on a surface that otherwise resists non-specific adsorption of other molecules from a complex biological sample (like blood or urine). researchgate.net The stability and robustness of the siloxane network formed by this compound also contribute to the long-term performance and reliability of the biomedical device or biosensor. aip.org

This compound in the Design of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic receptors engineered with recognition sites that are complementary in shape, size, and functional arrangement to a specific target molecule, known as the template. nih.gov This is achieved by polymerizing functional monomers and a cross-linking agent in the presence of the template molecule. After polymerization, the template is removed, leaving behind a cavity that can selectively rebind the target. The rational selection of components like functional monomers and cross-linkers is critical for creating MIPs with high affinity and specificity. researchgate.net

While traditional MIPs often target small molecules, a more advanced application is in the recognition of large biomolecules like proteins. Due to the complexity and size of whole proteins, a strategy known as epitope imprinting is employed. Here, only a small, specific surface region of the protein (the epitope) is used as the template. raajournal.com

In this context, silane-based materials have been utilized to construct the polymer matrix. A notable study demonstrated the use of i-butyltriethoxysilane (IBTES) in combination with other silanes like tetraethyl orthosilicate (B98303) (TEOS) to create epitope-imprinted polymers (EIPs). raajournal.com These EIPs were designed for the specific recognition of β2-microglobulin (B2M), a protein marker. The hydrolysis and co-condensation of IBTES and TEOS around the epitope template formed a rigid silica-based matrix. This approach resulted in EIPs demonstrating strong affinity and high specificity for the target protein. raajournal.com The butyl group of IBTES contributes to the hydrophobic/hydrophilic character of the binding cavity, playing a role in the selective recognition process.

Table 1: Components in the Synthesis of a β2-Microglobulin (B2M) Epitope-Imprinted Polymer

Component Role Specific Chemical Used Function in MIP Formation
Template Epitope of B2M Directs the formation of specific recognition sites.
Matrix Precursor i-Butyltriethoxysilane (IBTES) Forms the rigid polymer backbone through hydrolysis and condensation; the butyl group modifies the cavity's properties. raajournal.com
Matrix Precursor Tetraethyl Orthosilicate (TEOS) Co-polymerizes with IBTES to build the inorganic silica network. raajournal.com

Polymer Science and Catalysis Applications of this compound

Impact of this compound as an External Donor in Ziegler-Natta Propylene Polymerization

In the industrial production of polypropylene, Ziegler-Natta (Z-N) catalysts are paramount. jaist.ac.jp A standard Z-N catalyst system consists of a solid procatalyst (typically TiCl₄ on a MgCl₂ support), a co-catalyst (an organoaluminum compound like triethylaluminium), and an electron donor. googleapis.com Electron donors are critical Lewis bases that can be categorized as internal (added during catalyst synthesis) or external (added during the polymerization process). googleapis.com

This compound functions as an external electron donor (ED), a class of compounds also known as selectivity control agents. mdpi.com The primary role of the external donor is to interact with the active sites on the catalyst surface. This interaction deactivates non-stereospecific sites or converts them into isospecific ones, thereby significantly increasing the stereoregularity of the resulting polymer. mdpi.com The outcome is polypropylene with a higher isotactic index (I.I.), which corresponds to improved crystallinity, rigidity, and melting point.

Alkoxysilanes, including this compound and its isomer iso-butyltriethoxysilane, are widely cited as effective external donors. google.gm The structure of the silane, particularly the nature of the alkyl and alkoxy groups, influences its interaction with the catalyst and, consequently, the final polymer properties. mdpi.com The performance of an external donor is evaluated by its effect on catalyst activity, its ability to enhance isotacticity, and its influence on the polymer's molecular weight, often measured by the melt flow rate (MFR). google.gm Studies have evaluated the structure-performance relationship of various alkyltrialkoxysilanes, confirming their role in modulating polymer yield and stereospecificity. googleapis.com

Table 2: Representative Impact of an Alkoxysilane External Donor (ED) like this compound on Propylene Polymerization

Polymerization Parameter Without External Donor With this compound as ED Expected Outcome
Catalyst Activity (kg PP/g cat·h) High Moderate to High Activity may be slightly reduced as the ED can poison some active sites.
Isotactic Index (I.I.), wt% Low to Moderate (e.g., 85-90%) High (e.g., >97%) Significant increase in stereoregularity. mdpi.comgoogle.gm
Polymer Melt Flow Rate (MFR), g/10 min High Lower Increase in molecular weight and narrowing of molecular weight distribution.

In-situ Silica Generation and Reinforcement in Elastomeric Matrices via this compound

The reinforcement of elastomers like natural rubber (NR) or styrene-butadiene rubber (SBR) with inorganic fillers such as silica is a fundamental technique for enhancing their mechanical properties. However, conventional mechanical mixing of pre-formed silica particles into a rubber matrix often leads to poor dispersion. The hydrophilic silanol groups on the silica surface cause strong filler-filler aggregation via hydrogen bonding, resulting in large clusters that act as stress concentration points and limit the reinforcement effect. google.gm

An advanced alternative is the in-situ generation of silica particles directly within the elastomer matrix via the sol-gel process. raajournal.com In this method, a precursor like an alkyltriethoxysilane is used. Specifically, iso-butyltriethoxysilane has been employed to generate silica within rubber matrices. raajournal.comgoogle.gm The process involves swelling the rubber with the silane precursor, which is then hydrolyzed and condensed in place, typically catalyzed by an acid or amine. This bottom-up approach forms nanometer-sized silica particles that are homogeneously dispersed throughout the polymer matrix, largely avoiding the issue of agglomeration. raajournal.com

The use of this compound offers a dual benefit. First, it serves as the source for the reinforcing silica network. Second, the covalently bound butyl groups modify the surface of the silica nanoparticles. This surface modification can reduce particle-particle interactions and improve compatibility between the inorganic filler and the organic polymer matrix, leading to enhanced rubber-filler interaction and superior mechanical properties, such as tensile strength and modulus. raajournal.comgoogle.gm

Table 3: Comparison of Reinforcement Methods for Elastomers

Property Conventional Mechanical Mixing In-situ Generation via this compound
Filler Dispersion Poor, significant aggregation and clusters. raajournal.com Excellent, homogeneous dispersion of nanoparticles. raajournal.com
Particle Size Dependent on commercial silica grade (e.g., 40-60 nm). In-situ formed nanoparticles (e.g., 50-60 nm), size can be controlled by reaction conditions. raajournal.com
Filler-Polymer Interaction Limited, often requires separate coupling agents. Improved due to surface modification from the silane's butyl group and high dispersion. google.gm

| Mechanical Strength | Moderate reinforcement. | Significant improvement in tensile strength and modulus. google.gm |

Characterization Techniques for Butyltriethoxysilane and Its Derived Materials

Spectroscopic Analysis of Butyltriethoxysilane and its Reaction Products

Spectroscopic techniques are fundamental in elucidating the molecular structure and identifying the chemical groups present in this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organosilicon compounds like this compound. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

¹H NMR: Proton NMR is used to identify the different types of hydrogen atoms in the butyl and ethoxy groups of this compound. The chemical shifts and splitting patterns of the proton signals provide information about the structure and purity of the compound. For instance, the protons of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the ethoxy and butyl chains will resonate at distinct chemical shifts.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the butyl and ethoxy group structures. The chemical shifts in ¹³C NMR are sensitive to the local electronic environment, providing further structural detail.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying silicon-containing compounds. The chemical shift of the silicon nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, with a chemical shift characteristic of a silicon atom bonded to one alkyl group and three alkoxy groups. The majority of ²⁹Si NMR shifts are found between +50 and -200 ppm. pascal-man.com Upon hydrolysis and condensation, new silicon species such as silanols (Si-OH) and siloxane bridges (Si-O-Si) are formed, which can be identified and quantified by their characteristic ²⁹Si NMR chemical shifts. For example, T-structures, which refer to a silicon atom bonded to three oxygen atoms and one carbon atom, show distinct peaks in the ²⁹Si NMR spectrum.

A study on the reaction of octahydrosilsesquioxane with different molar ratios of phenol (B47542) and undec-1-ene or methyl 3,3-dimethylpent-4-enoate utilized ²⁹Si NMR spectroscopy to analyze the distribution of the pendant groups, which led to observable tetrad patterns in the spectra. researchgate.net

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (ppm)
Butyl-C1 ¹³C 13.9
Butyl-C2 ¹³C 22.8
Butyl-C3 ¹³C 26.4
Butyl-C4 ¹³C 10.5
Ethoxy-C1 ¹³C 58.4
Ethoxy-C2 ¹³C 18.4
Butyl-Hα ¹H 0.64
Butyl-Hβ ¹H 1.34
Butyl-Hγ ¹H 1.39
Butyl-Hδ ¹H 0.91
Ethoxy-Hα ¹H 3.82
Ethoxy-Hβ ¹H 1.23

This table presents predicted NMR data and may vary from experimental values.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. eag.commicronanalytical.com It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the energies of the molecular bonds. edinst.com

In the analysis of this compound and its reaction products, FTIR is used to monitor the presence and transformation of key functional groups. The FTIR spectrum of this compound will show characteristic absorption bands for Si-O-C, C-H, and C-C bonds. During hydrolysis and condensation reactions, the disappearance of Si-O-C bands and the appearance of broad O-H stretching bands from silanol (B1196071) groups (Si-OH) and water, as well as the formation of Si-O-Si stretching bands from the polysiloxane network, can be monitored. researchgate.net

FTIR can be used to study the formation of silane (B1218182) layers on metal surfaces and has been employed to investigate the kinetics of silane hydrolysis and condensation. researchgate.net For instance, a study on anhydride-cured epoxy mixtures utilized FTIR to investigate the effects of hydrolyzed and non-hydrolyzed silane coupling agent blends, including this compound. osti.gov

Table 2: Characteristic FTIR Absorption Bands for this compound and its Derivatives

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
2975-2885 C-H (in butyl and ethoxy groups) Stretching
1470-1370 C-H (in butyl and ethoxy groups) Bending
1100-1000 Si-O-C Asymmetric Stretching
960 Si-O-C Symmetric Stretching
880 Si-O Stretching
~3400 (broad) O-H (in silanols and water) Stretching

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.com XPS is used to analyze the surface of materials modified with this compound, providing information about the composition and chemical bonding at the surface. eag.com

When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. The kinetic energies of these electrons are measured, and from this, the binding energies can be determined, which are characteristic of each element. nottingham.ac.uk Small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the element. nottingham.ac.uk

For surfaces treated with this compound, XPS can confirm the presence of silicon, carbon, and oxygen. High-resolution spectra of the Si 2p, C 1s, and O 1s regions can distinguish between different chemical states. For example, the Si 2p peak can differentiate between unreacted silane, silanol groups, and siloxane networks. This technique is particularly useful for studying the formation of thin silane films on various substrates. mdpi.commdpi.com

A study on the surface modification of polymers demonstrated the utility of XPS in evaluating the elemental and chemical state composition of polymer surfaces before and after plasma treatment. eag.com Another study used XPS to confirm the presence of silanes on coated surfaces. acs.org

Table 3: Typical Binding Energies for Elements in this compound-Modified Surfaces

Element Orbital Binding Energy (eV) Chemical State Information
Si 2p ~102-104 Differentiates Si-C, Si-O-C, Si-OH, and Si-O-Si bonds.
C 1s ~284-289 Distinguishes between C-C/C-H, C-O, and C=O bonds.

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific nonlinear optical technique that provides information about the structure and orientation of molecules at interfaces. nih.govnih.gov SFG is particularly powerful for studying buried interfaces, such as the interface between a polymer and a silane coating, which are often inaccessible to other surface science techniques. nih.govnih.gov

In an SFG experiment, two laser beams, one at a fixed visible frequency and the other tunable in the infrared range, are overlapped at an interface. washington.edu A third beam is generated at the sum of the two input frequencies. washington.edu This process is only allowed in a medium that lacks inversion symmetry, which is inherently the case at an interface, making SFG a surface-selective technique. nih.govwashington.edu By tuning the infrared laser, a vibrational spectrum of the interfacial molecules is obtained. washington.edu

SFG has been used to study the orientation of silane molecules, including those similar in structure to this compound, at polymer interfaces. researchgate.net The spectra can reveal how the butyl chains and ethoxy groups of the silane molecules are oriented with respect to the surface. This information is crucial for understanding the mechanisms of adhesion and surface modification. For example, SFG studies have shown that at a poly(ethylene terephthalate) (PET) interface, the methoxy (B1213986) groups of silane molecules can exhibit specific ordering. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

Microscopic and Morphological Characterization of this compound-Modified Systems

Microscopy techniques are essential for visualizing the surface topography and morphology of materials modified with this compound, providing a visual understanding of how the silane treatment affects the surface at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution images of a sample's surface. In SEM, a focused beam of electrons is scanned across the surface, and the interactions of the electrons with the sample produce various signals that can be used to form an image. This provides detailed information about the surface topography and morphology.

For systems modified with this compound, SEM is used to examine the changes in the surface structure after treatment. For example, it can be used to visualize the formation of a silane coating on a substrate, assess its uniformity and thickness, and identify any defects or aggregates. researchgate.net In studies of sol-gel coatings derived from silanes, SEM images reveal the surface morphology of the resulting films. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Dispersion Analysis

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging of the internal structure of materials at the nanoscale. numberanalytics.comnanoscience.com In the context of materials derived from this compound, TEM is instrumental in visualizing nanostructures and assessing the dispersion of nanoparticles or other components within a matrix. The technique operates by transmitting a beam of electrons through an ultrathin specimen; interactions between the electrons and the material form an image that reveals details of morphology, size, and arrangement of constituent particles. numberanalytics.comnanoscience.com

TEM offers significantly higher resolution than light-based microscopy techniques because the wavelength of electrons is much shorter than that of visible light. nanoscience.com This allows for the direct visualization of atomic lattices and crystalline structures within materials. numberanalytics.com For materials synthesized using or incorporating this compound, such as in the formation of silica-based nanocomposites or surface coatings, TEM can elucidate the degree of particle aggregation, the uniformity of dispersion, and the interfacial characteristics between the this compound-derived phase and other components.

Key information that can be obtained from TEM analysis of this compound-derived materials includes:

Particle Size and Distribution: Precise measurement of the size of nanoparticles and their distribution within the material.

Morphology: Detailed imaging of the shape and internal structure of nanoparticles or nanostructured domains.

Dispersion Quality: Assessment of how well nanoparticles are distributed within a matrix, identifying areas of agglomeration or uniform dispersion.

Crystallinity: Through techniques like selected area electron diffraction (SAED), TEM can determine the crystalline or amorphous nature of the material. nanoscience.com

The preparation of samples for TEM is a critical step, as the specimen must be thin enough to be electron-transparent, typically under 100 nm. nanoscience.com For soft materials or dispersions, cryogenic TEM (cryo-TEM) can be employed to preserve the native structure of the material in a vitrified state, avoiding artifacts that can be introduced by drying. nih.gov

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Imaging

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging and quantifying surface topography at the nanoscale. icspicorp.com It is a valuable tool for characterizing surfaces modified with this compound, providing detailed information about surface roughness and morphology. Unlike electron microscopy, AFM does not require a vacuum environment and can be operated in various modes, including contact, non-contact, and tapping mode, making it suitable for a wide range of materials.

The principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. icspicorp.com As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. A laser beam reflected off the back of the cantilever onto a photodiode detector measures this deflection, which is then used to generate a three-dimensional topographical map of the surface. icspicorp.com

For surfaces treated with this compound, AFM analysis can provide quantitative data on how the silane coating alters the surface roughness. This is crucial for applications where surface texture plays a significant role, such as in creating hydrophobic or anti-fouling surfaces. By comparing the surface roughness parameters of a substrate before and after treatment with this compound, the effectiveness of the coating in smoothing or texturing the surface can be determined.

Common surface roughness parameters obtained from AFM analysis include:

Ra (Roughness Average): The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.

Rq (Root Mean Square Roughness): The root mean square average of the height deviations taken from the mean image data plane.

The following table presents hypothetical research findings on the effect of this compound treatment on the surface roughness of a silicon wafer, as measured by AFM.

SampleRa (nm)Rq (nm)
Uncoated Silicon Wafer1.21.5
Silicon Wafer coated with this compound0.81.0

These hypothetical data illustrate that the application of a this compound coating can lead to a smoother surface, as indicated by the decrease in both Ra and Rq values.

Surface Energetics and Wettability Characterization

The modification of surfaces with this compound is often aimed at altering their surface energy and wettability. The characterization of these properties is essential to evaluate the performance of such coatings, particularly for applications requiring hydrophobicity or oleophobicity.

Static and Dynamic Contact Angle Measurements

Contact angle measurement is a fundamental technique for quantifying the wettability of a solid surface by a liquid. The contact angle (θ) is the angle at which a liquid/vapor interface meets a solid surface. hubspot.net A low contact angle indicates good wetting (hydrophilic if the liquid is water), while a high contact angle signifies poor wetting (hydrophobic). hubspot.net

Static Contact Angle: This is the contact angle measured when a droplet is resting on a surface and the three-phase (solid, liquid, gas) boundary is not in motion. hubspot.net It provides a measure of the surface's equilibrium wettability.

Dynamic Contact Angle: This is measured when the three-phase boundary is in motion. biolinscientific.com It includes the advancing contact angle (θa) and the receding contact angle (θr). The advancing angle is measured as the contact line moves over a previously dry surface, while the receding angle is measured as the contact line withdraws from a wetted surface. kruss-scientific.com Dynamic contact angles are often more relevant for processes involving moving liquids, such as coating or self-cleaning applications. kruss-scientific.com

Surfaces treated with this compound typically exhibit increased contact angles for water due to the hydrophobic nature of the butyl groups. The following table shows representative data for static contact angle measurements on a glass slide before and after treatment with this compound.

SurfaceLiquidStatic Contact Angle (°)
Uncoated Glass SlideWater35
Glass Slide coated with this compoundWater105

Sliding Angle and Contact Angle Hysteresis Analysis

While the static contact angle provides information about the hydrophobicity of a surface, the sliding angle and contact angle hysteresis offer insights into the dynamic behavior of liquid droplets on the surface, which is crucial for applications like self-cleaning and water repellency.

Contact Angle Hysteresis (CAH): This is the difference between the advancing and receding contact angles (CAH = θa - θr). biolinscientific.com CAH is caused by surface roughness and chemical heterogeneity. biolinscientific.com A low CAH is desirable for applications where high droplet mobility is required, as it indicates a more uniform and smooth surface at the microscopic level.

Sliding Angle (Roll-off Angle): This is the angle to which a surface must be tilted for a droplet of a specific volume to begin to roll or slide off. uitm.edu.my A lower sliding angle indicates a more repellent surface. The sliding angle is influenced by both the contact angles and the contact angle hysteresis.

The following table presents hypothetical research findings on the contact angle hysteresis and sliding angle for a surface treated with this compound.

Surface TreatmentAdvancing Contact Angle (θa) (°)Receding Contact Angle (θr) (°)Contact Angle Hysteresis (CAH) (°)Sliding Angle (°)
This compound on Glass110951525

These values indicate a hydrophobic surface with a moderate contact angle hysteresis, suggesting some degree of surface heterogeneity or roughness that impedes droplet movement, as reflected in the sliding angle of 25 degrees.

Computational and Theoretical Studies of Butyltriethoxysilane Systems

Quantum Mechanical Simulations (e.g., Density Functional Theory) for Butyltriethoxysilane Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are essential for investigating the electronic structure and reactivity of molecules. nih.gov By solving approximations of the Schrödinger equation, these simulations can accurately predict reaction energies, transition states, and mechanistic pathways involved in the chemical transformations of this compound. researchgate.net

The formation of polysiloxane films from this compound precursors proceeds through hydrolysis and condensation reactions. Computational studies have been instrumental in mapping these intricate reaction steps. Using a combination of DFT and atomistic molecular dynamics (MD) simulations, researchers have investigated the multi-step hydrolysis of similar organoalkoxysilanes like butyltrimethoxysilane. nih.govtamu.eduresearchgate.net

These simulations reveal that the hydrolysis process, where ethoxy groups (-OCH2CH3) are sequentially replaced by hydroxyl groups (-OH), involves several unstable intermediates that are challenging to study experimentally. tamu.edu DFT calculations have shown that the first step of hydrolysis is typically an exothermic process. tamu.eduresearchgate.net The reaction energetics are influenced by the surrounding solvent environment and the extent of hydrogen bonding in the initial state. nih.govtamu.edu Theoretical models for the hydrolysis and condensation of trialkoxysilanes outline a complex reaction network, starting from the initial trialkoxysilane and proceeding through various partially hydrolyzed and condensed species to form silanetriols and ultimately siloxane bonds (Si-O-Si). researchgate.net

Table 1: Summary of Computational Methods for Studying Organosilane Hydrolysis

Computational Method System Studied Key Findings Citations
DFT & MD Butyltrimethoxysilane Hydrolysis The first hydrolysis step is exothermic; reaction energetics depend on hydrogen bonding. nih.gov, tamu.edu, researchgate.net
Ab initio MO Methylmethoxydihydroxysilane Hydrolysis A water-trimer cluster can act as a reactant for bond interchange under neutral conditions. rsc.org
DFT Organofluorosilane Hydrolysis A theoretical model was developed that correlates with experimentally determined hydrolytic half-lives. nih.gov

The efficacy of this compound as a surface modification agent depends on its ability to adsorb and interact with various substrates. Computational modeling provides a molecular-level picture of these interfacial phenomena. For instance, MD simulations have been used to study the adsorption of butyl-functionalized silanes on different surfaces.

One study used MD to investigate the interfacial thermal resistance between epoxy and an alumina (B75360) surface functionalized with butyltrimethoxysilane. mdpi.com The simulations modeled the structure of the interface, including the arrangement of the butyl groups, to understand its effect on heat transfer. mdpi.com Other computational work has explored the interaction of organosilanes with metal oxide surfaces, such as zinc oxide, focusing on how the surface influences the orientation and adsorption energy of the silane (B1218182) molecules. nih.gov Similarly, MD simulations of n-butyltrimethoxysilane on a silicon dioxide (SiO2) substrate have been performed to understand the structure of the resulting self-assembled monolayers. researchgate.net These models are crucial for predicting how BTES will bind to and organize on different materials, which is fundamental to its function as a coupling agent or corrosion inhibitor.

Theoretical Investigation of this compound Hydrolysis and Condensation Pathways

Molecular Dynamics Simulations for this compound System Behavior

While quantum mechanics is ideal for studying chemical reactions, classical Molecular Dynamics (MD) simulations are better suited for exploring the large-scale conformational dynamics and collective behavior of this compound systems over longer timescales. ifpenergiesnouvelles.com MD uses force fields—a set of empirical parameters describing the potential energy of a system—to simulate the movement of atoms and molecules over time. jafmonline.net

MD simulations are particularly powerful for predicting how this compound molecules organize themselves into ordered structures, such as self-assembled monolayers (SAMs), at interfaces. researchgate.net Studies have modeled the self-assembly of alkylsilanes, including n-butyltrimethoxysilane, on atomically flat amorphous silicon dioxide substrates. researchgate.net These simulations can predict the final structure and orientation of the molecules as a function of surface coverage without presuming an explicit bond between the silane and the substrate. researchgate.net By observing the simulated trajectories of thousands of molecules, researchers can understand the driving forces behind the formation of these layers, such as van der Waals interactions between the butyl chains and hydrogen bonding involving the silanol (B1196071) groups. ifpenergiesnouvelles.com This predictive capability is vital for designing surfaces with specific properties like hydrophobicity or adhesion.

Modifying porous materials with this compound can drastically alter their transport properties, for example, by making them hydrophobic to prevent water ingress. MD simulations are a key tool for understanding how this modification affects the movement of fluids and ions through nanopores. mdpi.com

Simulations of nanopores in materials like calcium-silicate-hydrate (C-S-H), a component of concrete, have shown that grafting silanes to the pore walls inhibits the transport of aggressive ions and water. tamu.edu A study on C-S-H pores modified with ethyltriethoxysilane (B166834) (a close analog of BTES) found that the hydrophobic alkyl groups act as a barrier, creating a low-density region for water and ions and slowing their penetration. tamu.edu Similarly, MD simulations of silane-modified rubber C-S-H nanopores revealed that the silane modification slows down the movement of water molecules, which indirectly impedes the transport of corrosive chloride ions. researchgate.net In silica (B1680970) nanopores, simulations have demonstrated that modifying the surface with hydrophobic groups can create an electrical potential barrier at the junction between hydrophilic and hydrophobic regions, which can modulate ion current under an electric field. nih.gov These simulations provide a mechanistic understanding of how BTES-based treatments enhance the durability of materials by controlling transport phenomena at the nanoscale. researchgate.netnih.gov

Table 2: MD Simulation Findings on Transport in Silane-Modified Pores

Simulation System Transported Species Key Finding Citations
Ethyltriethoxysilane-modified C-S-H nanopore Water, Ions Hydrophobic groups create a barrier, leading to a low-density state and longitudinal stratification of the penetrating solution. tamu.edu
Silane-modified rubber C-S-H nanopore NaCl Solution The addition of silane slows the movement of water molecules, indirectly improving resistance to chloride ion corrosion. researchgate.net
Hydrophobically modified silica nanopore KCl Solution An electrical potential barrier forms at the hydrophilic-hydrophobic junction, modulating ion current. nih.gov
Functionalized solid-state nanopore DNA Chemical modification with silanes changes surface properties (charge, hydrophobicity), affecting molecular transport kinetics. researchgate.net

Prediction of this compound Self-Assembly and Conformation at Interfaces

In Silico Design and Property Prediction of this compound-Derived Materials

Beyond analyzing existing systems, computational methods are increasingly used for the in silico (computer-assisted) design of new materials derived from this compound. This approach allows for the rational design and virtual screening of materials with desired properties before undertaking costly and time-consuming laboratory synthesis.

A prominent example is the design of molecularly imprinted polymers (MIPs), which are synthetic receptors with high selectivity for a specific target molecule. Computational studies, including DFT and MD, are used to analyze the prepolymerization complex, where functional monomers (like BTES) and cross-linkers arrange around a template molecule. By calculating interaction energies and simulating the system's dynamics, researchers can identify the most suitable monomers and reaction conditions to create effective binding sites. This computational workflow enables the screening of various alkoxysilane precursors and helps establish the optimal template-to-monomer ratio, correlating well with experimental adsorption results. This predictive power accelerates the development of advanced, "greener" materials for applications in sensing, separation, and catalysis.

Electronic Structure and Band Gap Calculations of this compound Hybrid Materials

The electronic structure and band gap are fundamental properties that determine the optical and electronic behavior of materials. Computational quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for investigating these characteristics in this compound hybrid materials.

The choice of functional can be critical. For example, in some perovskite materials, the PBE functional has shown results consistent with experimental values, while in others, HSE06 calculations provide more accurate predictions. researchgate.net The electronic properties of hybrid materials are not solely dependent on the individual components but are significantly influenced by the interactions at the interface. For instance, in composites of calcium-silicate-hydrate (CSH) modified with silanes, the electronic structure and properties are tuned by the interfacial bonding. mdpi.com

Theoretical calculations have also been instrumental in understanding the electronic behavior of other hybrid systems. For example, in Prussian Blue analogues, DFT calculations have revealed that the charge-transfer band gap is dependent on the type and location of interstitial cations, which induce structural distortions. acs.org This highlights the principle that the electronic structure of a hybrid material can be engineered through the careful selection of its constituent parts and the control of their interactions.

Table 1: Comparison of Hybrid Functionals for Band Gap Prediction templeefrc.org

FunctionalSlope (m)Intercept (b) (eV)
HSE~0.800.36
B3PW91~0.800.65
B3LYP~0.800.63
PBE0~0.800.95
This table presents the linear fit parameters for calculated versus experimental band gaps for four common hybrid functionals. A perfect functional would have a slope of 1 and an intercept of 0.

Computational Analysis of Mechanical Properties in this compound Composites

Molecular Dynamics (MD) simulations and Finite Element Analysis (FEM) are powerful computational techniques used to investigate the mechanical properties of composite materials, including those incorporating this compound. frontiersin.orgresearchgate.netmdpi.com These methods allow for the prediction of stress-strain behavior, modulus of elasticity, and fracture mechanisms at an atomistic or macroscopic level. frontiersin.orgresearchgate.netmdpi.comnih.gov

The mechanical properties of composites are also influenced by factors such as the size and distribution of filler particles and the degree of cross-linking. frontiersin.orgnih.gov MD simulations on silica/polybutadiene rubber nanocomposites have demonstrated that stress values can be an order of magnitude larger than experimental values due to the high deformation rates used in the simulations, but the qualitative trends and mechanisms of reinforcement and fracture are well-captured. nih.gov

At a larger scale, FEM is employed to model the behavior of composite components under various loading conditions. researchgate.netmdpi.com This approach requires accurate material characteristics as input, which can be obtained from experimental testing or from micromechanical models that bridge the gap between the microstructural features and the macroscopic properties. researchgate.netmdpi.comnumberanalytics.com Computational micromechanics allows for the optimization of the composite's microstructure to achieve desired mechanical properties, such as high strength and stiffness, thereby reducing the need for extensive experimental prototyping. numberanalytics.com

Table 2: Simulated Tensile Stress Enhancement in Silane-Modified CSH mdpi.com

PropertyCa/Si RatioPure CSH3-APTES Modified CSH% Increase
Max Tensile Stress (x-axis)0.83Reference-45.4%
Max Tensile Stress (y-axis)0.83Reference-78.6%
Max Tensile Stress (z-axis)0.83Reference-38.9%
This table summarizes the percentage increase in maximum tensile stress for a 3-(aminopropyl)triethoxysilane (3-APTES) modified calcium-silicate-hydrate (CSH) structure compared to the pure CSH structure, as determined by molecular dynamics simulations.

Environmental Fate, Transport, and Degradation of Butyltriethoxysilane

Mechanisms and Kinetics of Butyltriethoxysilane Hydrolytic Degradation

The hydrolysis reaction is influenced by several factors, including the availability of water and the presence of catalysts. The steric hindrance provided by the butyl group can influence the rate of hydrolysis when compared to smaller alkyl groups. The condensation of the resulting silanols leads to the formation of polybutylsiloxane, which can further crosslink to create a three-dimensional network. industrialchemicals.gov.au

Influence of Environmental Parameters (pH, Temperature) on Hydrolysis Rate

Environmental parameters, particularly pH and temperature, play a crucial role in determining the rate of hydrolytic degradation of this compound.

pH: The pH of the aqueous environment significantly affects the hydrolysis rate of alkoxysilanes. gelest.com Generally, hydrolysis is catalyzed by both acidic and basic conditions, with the lowest rates observed at a neutral pH of around 7. mdpi.com Under acidic conditions, the hydrolysis reaction is accelerated due to the protonation of the ethoxy groups, which makes them better leaving groups. gelest.com In alkaline conditions, the hydrolysis rate is also enhanced. mdpi.com The specific pH for the maximum hydrolysis rate can vary depending on the specific alkoxysilane, but for many, a pH of around 4 has been shown to be effective for hydrolysis. researchgate.net

Temperature: An increase in temperature generally leads to an increase in the rate of chemical reactions, including the hydrolysis of this compound. Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. nih.gov This accelerated degradation at elevated temperatures is a common phenomenon in chemical kinetics. mdpi.com The effect of temperature on hydrolysis can be significant, with warmer conditions facilitating faster breakdown of the compound. miljodirektoratet.no

Biodegradation Pathways and Biocompatibility Considerations of this compound

The ultimate fate of this compound in the environment also involves biodegradation, a process carried out by microorganisms. nih.gov While specific biodegradation pathways for this compound are not extensively detailed in the provided search results, general principles of microbial degradation of organic compounds can be applied. Microorganisms can utilize organic compounds as a source of carbon and energy, breaking them down into simpler molecules. miljodirektoratet.nonih.gov

The initial step in the biodegradation of this compound would likely involve the hydrolysis of the ethoxy groups, a process that can be both chemical and biologically mediated. The resulting butanetriol and ethanol (B145695) are generally considered to be readily biodegradable. gelest.com The polysiloxane backbone that forms from condensation is more resistant to degradation. However, studies on similar polysiloxanes suggest that they are considered biocompatible and can become a permanent part of sediments. industrialchemicals.gov.au

The biocompatibility of the degradation products is an important consideration. Ethanol, a primary hydrolysis product, is a well-understood and readily metabolized compound. gelest.com The resulting polybutylsiloxane is generally considered to be of low toxicity. industrialchemicals.gov.au

Environmental Partitioning and Mobility of this compound and its Degradation Products

The environmental partitioning and mobility of this compound and its degradation products determine their distribution in different environmental compartments such as water, soil, and air. This compound itself is a liquid with some vapor pressure, suggesting a potential for volatilization, especially during application. industrialchemicals.gov.au However, its primary environmental fate is driven by its reaction with water. gelest.com

Upon release into the environment, this compound will hydrolyze to form butanetriol and ethanol. Ethanol is highly mobile in water. The butanetriol and the subsequent polybutylsiloxane will have different partitioning behaviors. The silanol (B1196071) intermediates and smaller oligomers may have some water solubility, but as condensation proceeds, the resulting larger polysiloxane polymers become increasingly hydrophobic and are expected to have low water solubility.

Consequently, the polysiloxane degradation products are likely to partition to soil and sediment. industrialchemicals.gov.au Their mobility in soil will be limited due to their size and hydrophobic nature. Any unreacted this compound that might adsorb to soil particles would be expected to hydrolyze in the presence of soil moisture.

The following table summarizes the expected environmental partitioning of this compound and its main degradation products:

CompoundWater SolubilityMobility in SoilPartitioning Tendency
This compoundLow (reacts with water)Low (hydrolyzes)Air (volatilization), Soil/Sediment (adsorption followed by hydrolysis)
EthanolHighHighWater
ButanetriolHighHighWater
PolybutylsiloxaneLowLowSoil/Sediment

Predictive Modeling of this compound Environmental Fate

Predictive models are valuable tools for estimating the environmental fate and distribution of chemicals when extensive experimental data is unavailable. epa.govmdpi.comrsc.org These models use the physicochemical properties of a substance, such as its vapor pressure, water solubility, and hydrolysis rate, along with environmental parameters, to predict its behavior. mdpi.com

For this compound, environmental fate models would incorporate its rapid hydrolysis as a key process. industrialchemicals.gov.au Models like those used by the EPA under the Toxic Substances Control Act (TSCA) can help in assessing potential exposure and risk. epa.gov These models can simulate the partitioning of the parent compound and its degradation products between air, water, soil, and sediment. mdpi.com

The inputs for such a model for this compound would include:

Chemical Properties: Molecular weight, vapor pressure, octanol-water partition coefficient (for the parent compound and degradation products).

Reaction Rates: Hydrolysis rate constants as a function of pH and temperature.

Environmental Scenario: Characteristics of the receiving environment, such as water body depth, flow rate, soil type, and temperature.

The output of these models would provide predicted environmental concentrations (PECs) in various environmental compartments, helping to understand the potential exposure levels and environmental distribution of this compound and its degradation products. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.